molecular formula C15H22O2 B12686127 5-Allyl-2-(pentyloxy)anisole CAS No. 94291-83-5

5-Allyl-2-(pentyloxy)anisole

Katalognummer: B12686127
CAS-Nummer: 94291-83-5
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: JEQOQDNQQSEKIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Allyl-2-(pentyloxy)anisole is an organic compound with the molecular formula C15H22O2 It is characterized by its aromatic structure, which includes an anisole core substituted with an allyl group and a pentyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-(pentyloxy)anisole typically involves the alkylation of anisole derivatives. One common method includes the reaction of 5-allyl-2-hydroxyanisole with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide under reflux conditions to facilitate the formation of the pentyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Allyl-2-(pentyloxy)anisole undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Allyl-2-(pentyloxy)anisole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Wirkmechanismus

The mechanism of action of 5-Allyl-2-(pentyloxy)anisole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, but its effects are believed to be mediated through modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anisole: The parent compound, lacking the allyl and pentyloxy groups.

    5-Allyl-2-methoxyanisole: Similar structure but with a methoxy group instead of a pentyloxy group.

    2-Pentyloxyanisole: Lacks the allyl group but contains the pentyloxy group.

Uniqueness

5-Allyl-2-(pentyloxy)anisole is unique due to the presence of both the allyl and pentyloxy groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

94291-83-5

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

2-methoxy-1-pentoxy-4-prop-2-enylbenzene

InChI

InChI=1S/C15H22O2/c1-4-6-7-11-17-14-10-9-13(8-5-2)12-15(14)16-3/h5,9-10,12H,2,4,6-8,11H2,1,3H3

InChI-Schlüssel

JEQOQDNQQSEKIA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=C(C=C(C=C1)CC=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.